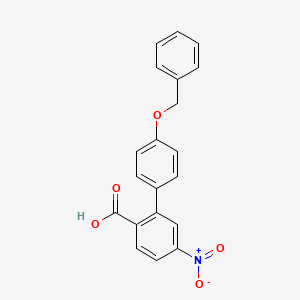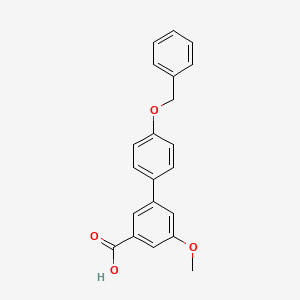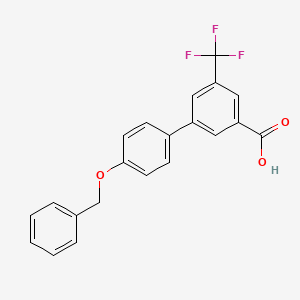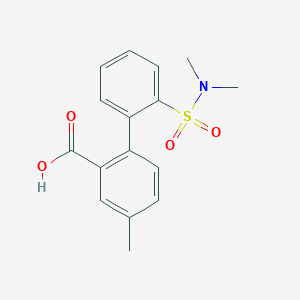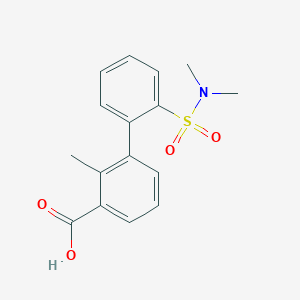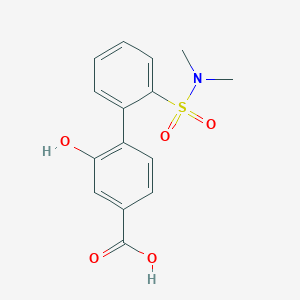
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (5-DMF-2-FB) is an organic compound that has been widely used in the scientific research field for its various properties. It is a derivative of benzoic acid, with a sulfamoyl group and a fluorine atom attached to the benzene ring. 5-DMF-2-FB has been used in a variety of applications, including synthesis of other compounds, as a reagent in organic reactions, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in organic reactions, such as the synthesis of other compounds. Additionally, it has been used in the synthesis of polymers and as a stabilizer in the polymerization of polystyrene.
Mecanismo De Acción
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and 5-LOX. It is thought to bind to the active sites of these enzymes and prevent them from catalyzing reactions. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to have anti-inflammatory and analgesic effects. It is also believed to have antioxidant effects, preventing oxidative damage. Additionally, it is believed to have anti-tumor effects and to be able to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in lab experiments is that it is easy to synthesize and can be used in a variety of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well known.
Direcciones Futuras
There are several potential future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% research. These include further research into its mechanism of action, further investigation into its biochemical and physiological effects, and further exploration of its potential applications. Additionally, further research into its potential therapeutic effects, such as its anti-inflammatory and analgesic effects, is warranted. Finally, further research into its potential use as a reagent in organic reactions and its potential use in the synthesis of polymers is also of interest.
Métodos De Síntesis
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with dimethyl sulfate to form 5-dimethylsulfamoyl-2-fluorobenzoic acid. The second step is the reaction of 5-dimethylsulfamoyl-2-fluorobenzoic acid with phenylmagnesium bromide to form 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorobenzoic acid.
Propiedades
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPNCPWDBCADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


